molecular formula C13H13NO4 B1501837 2-(2-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester CAS No. 885274-64-6

2-(2-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester

Cat. No. B1501837
CAS RN: 885274-64-6
M. Wt: 247.25 g/mol
InChI Key: JTRQRTBFGRRCJS-UHFFFAOYSA-N
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Description

2-(2-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester is a chemical compound that has been researched extensively due to its potential applications in the field of medicine. It is a derivative of oxazole and has been found to have several interesting properties that make it a promising candidate for future research.

Mechanism of Action

The exact mechanism of action of 2-(2-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. Additionally, it may work by disrupting the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce inflammation in animal models of rheumatoid arthritis and has been shown to have antimicrobial activity against a variety of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been found to have low toxicity, making it a safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several potential future directions for research on 2-(2-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester. One area of interest is its potential use as an anti-inflammatory agent in the treatment of diseases such as rheumatoid arthritis. Additionally, it may have potential as an antibiotic, particularly against drug-resistant bacteria. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine.

Scientific Research Applications

2-(2-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester has been found to have several potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been found to have antimicrobial activity and has been studied for its potential use as an antibiotic.

properties

IUPAC Name

ethyl 2-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-13(15)10-8-18-12(14-10)9-6-4-5-7-11(9)16-2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRQRTBFGRRCJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695866
Record name Ethyl 2-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885274-64-6
Record name Ethyl 2-(2-methoxyphenyl)-4-oxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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